(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-4-6-18(24)21-17-11-13(3)22-23(17)19-20-16(12-26-19)14-7-9-15(10-8-14)25-5-2/h4,6-12H,5H2,1-3H3,(H,21,24)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXXBQRYBGKIAC-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C=CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)/C=C\C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide, a compound with the molecular formula C19H20N4O2S and a molecular weight of 368.5 g/mol, has garnered attention for its potential biological activities. This article focuses on summarizing its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with pyrazole and other functional groups. The synthetic pathway often utilizes various reagents and conditions to achieve high yields and purity. For instance, the compound can be synthesized through a series of condensation reactions involving 4-(4-ethoxyphenyl)thiazole and 3-methylpyrazole derivatives, followed by appropriate purification methods such as recrystallization or chromatography.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Phosphodiesterase Inhibition : Similar compounds have been studied for their ability to inhibit phosphodiesterase type 5 (PDE5), which plays a crucial role in regulating cGMP levels in vascular tissues. This inhibition leads to vasodilation and increased blood flow, making these compounds potential candidates for treating erectile dysfunction .
- COX Inhibition : Some derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties. The IC50 values for COX inhibition range widely, indicating varying potency among different compounds .
- Anticancer Activity : Preliminary studies have indicated that thiazole and pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although specific pathways for this compound remain to be elucidated.
Biological Activity Data
The following table summarizes the biological activities reported for related compounds in the literature:
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | PDE5 Inhibition | 10 | |
| Compound B | COX-1 Inhibition | 6.34 | |
| Compound C | COX-2 Inhibition | 0.09 | |
| Compound D | Cytotoxicity (Cancer) | N/A |
Case Studies
Several studies have investigated the biological activities of thiazole and pyrazole derivatives similar to this compound:
- Study on PDE5 Inhibition : A series of thiazole derivatives were synthesized and screened for PDE5 activity. Compounds demonstrated varying degrees of inhibition compared to sildenafil, indicating potential therapeutic applications in erectile dysfunction .
- Anti-inflammatory Properties : Another study evaluated the COX inhibitory effects of thiazole derivatives, with significant activity noted against both COX isoforms. This suggests a dual mechanism that could be beneficial in managing inflammatory conditions .
- Anticancer Research : Research has shown that certain pyrazole-thiazole hybrids exhibit cytotoxic effects against several cancer cell lines, highlighting their potential as anticancer agents .
Q & A
Q. What are the foundational synthetic routes for (Z)-N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)but-2-enamide?
The synthesis typically involves multi-step protocols:
- Thiazole intermediate formation : Reacting 4-ethoxyphenyl thiourea with α-haloketones to form the thiazole core.
- Pyrazole ring construction : Cyclization of hydrazine derivatives with β-ketoesters or via diazotization of cyanoacetamide intermediates.
- Amide coupling : Final coupling of the thiazole-pyrazole intermediate with (Z)-but-2-enoic acid using carbodiimide-based reagents (e.g., EDC/HCl). Key reagents include hydrazonyl halides and α-halo-carbonyl compounds, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm regiochemistry of the pyrazole and thiazole rings, and Z-configuration of the enamide group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of stereochemistry, particularly the Z-isomer geometry (e.g., comparing dihedral angles in crystal structures) .
Q. How do substituents (e.g., ethoxy, methyl) influence the compound’s stability and reactivity?
- Ethoxy group : Enhances electron density in the thiazole ring via resonance, increasing stability toward electrophilic attack but potentially reducing solubility in polar solvents.
- Methyl group on pyrazole : Steric hindrance may slow nucleophilic substitution at the pyrazole C-3 position. Stability studies (e.g., TGA/DSC) under varying pH and temperature conditions are recommended to assess degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to favor the Z-isomer during enamide formation?
- Stereochemical control : Use of bulky bases (e.g., DBU) to minimize epimerization.
- Solvent effects : Non-polar solvents (e.g., toluene) favor Z-configuration by reducing dipole-dipole interactions.
- Catalysts : Palladium-catalyzed coupling under inert atmospheres to prevent oxidation. Monitor reaction progress via TLC (Rf comparison with authentic Z/E standards) and isolate isomers using preparative HPLC with chiral columns .
Q. What in vitro models are suitable for evaluating mGluR5 modulation by this compound?
- Receptor binding assays : Competitive displacement of [³H]MPEP in HEK293 cells expressing human mGluR5.
- Functional assays : Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) in response to glutamate stimulation.
- Selectivity profiling : Cross-test against mGluR1–8 subtypes to confirm specificity. Structural analogs with thiophene substitutions show enhanced selectivity .
Q. How can contradictory bioactivity data across studies be resolved?
- Purity validation : Re-analyze compound purity via HPLC (>98%) and exclude batch variability.
- Assay standardization : Use uniform cell lines (e.g., CHO-K1 vs. HEK293) and control for serum interference.
- Metabolic stability : Assess liver microsome stability (e.g., rat/human CYP450 isoforms) to identify metabolite-driven discrepancies .
Q. What strategies identify critical functional groups for antipsychotic activity?
- SAR studies : Synthesize derivatives with modifications to the ethoxyphenyl, thiazole, or enamide groups.
- Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with mGluR5’s allosteric pocket.
- In vivo validation : Test lead compounds in rodent models (e.g., MK-801-induced hyperlocomotion) for behavioral efficacy .
Methodological Notes
- Data tables (e.g., NMR chemical shifts, IC50 values) should be cross-referenced with published crystallographic data and receptor-binding kinetics .
- Contradictory evidence : Discrepancies in bioactivity may arise from differences in cell membrane permeability or metabolic stability; always include positive controls (e.g., MPEP for mGluR5 assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
